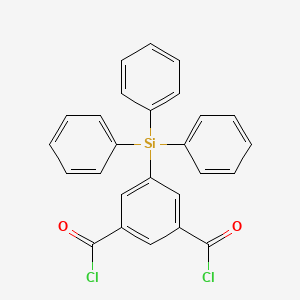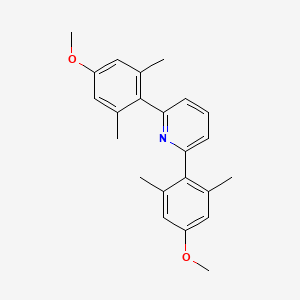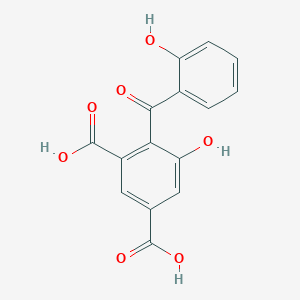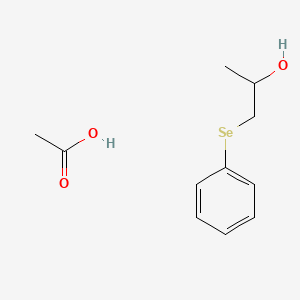
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride is a chemical compound that features a benzene ring substituted with a triphenylsilyl group and two carbonyl chloride groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent and excess reagents under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
科学研究应用
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its ability to form various derivatives.
Catalysis: Used as a precursor for catalysts in various chemical reactions.
作用机制
The mechanism of action of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride involves the reactivity of its carbonyl chloride groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The triphenylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
1,3-Benzenedicarbonyl dichloride: Lacks the triphenylsilyl group and has different reactivity and applications.
5-(Trimethylsilyl)benzene-1,3-dicarbonyl dichloride: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different steric and electronic properties.
5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid: The precursor to the dichloride compound, with different reactivity due to the presence of carboxylic acid groups instead of carbonyl chloride groups.
Uniqueness
The presence of the triphenylsilyl group in 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride imparts unique steric and electronic properties that differentiate it from other similar compounds. This makes it a valuable compound for specific applications in organic synthesis and material science.
属性
CAS 编号 |
143020-71-7 |
|---|---|
分子式 |
C26H18Cl2O2Si |
分子量 |
461.4 g/mol |
IUPAC 名称 |
5-triphenylsilylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C26H18Cl2O2Si/c27-25(29)19-16-20(26(28)30)18-24(17-19)31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H |
InChI 键 |
XIAOYLVERFSELT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)





![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)

